2(1H)-Pyrimidinone, 1,4,6-triphenyl-
Description
1,4,6-Triphenyl-2(1H)-pyrimidinone is a heterocyclic compound featuring a pyrimidinone core substituted with phenyl groups at positions 1, 4, and 6. The pyrimidinone ring system is aromatic and planar, with a carbonyl group at position 2 contributing to its reactivity and hydrogen-bonding capabilities. The triphenyl substitution introduces steric bulk and electronic modulation, which influence its chemical behavior, including regioselectivity in reactions and conformational stability .
Properties
CAS No. |
72923-16-1 |
|---|---|
Molecular Formula |
C22H16N2O |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
1,4,6-triphenylpyrimidin-2-one |
InChI |
InChI=1S/C22H16N2O/c25-22-23-20(17-10-4-1-5-11-17)16-21(18-12-6-2-7-13-18)24(22)19-14-8-3-9-15-19/h1-16H |
InChI Key |
KZDTXLGZDTZKLI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=O)N2C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=O)N2C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Pyrimidinone Derivatives
Structural and Electronic Comparisons
4,6-Bis(4-methoxyphenyl)pyrimidin-2(1H)-one
- Substituents : Methoxy-phenyl groups at positions 4 and 6.
- Key Findings :
- Contrast with 1,4,6-Triphenyl Analogue: The absence of a phenyl group at position 1 reduces steric hindrance, enabling easier functionalization.
5-Chloro-4,6-diphenylpyrimidin-2(1H)-one
- Substituents : Chlorine at position 5 and phenyl groups at 4 and 6.
- Key Findings :
trans,trans-1-Benzyl-4,5,6-Triphenyl-tetrahydropyrimidin-2(1H)-one
- Substituents : Benzyl at position 1 and phenyl groups at 4, 5, 6 (saturated ring).
- Key Findings :
- Contrast: Saturation of the pyrimidinone ring reduces aromaticity, altering reactivity (e.g., lower hydrogen-bonding capacity compared to unsaturated derivatives) .
Reactivity and Functionalization
Regioselective Alkylation
- 4,6-Diarylpyrimidinones: Undergo O-alkylation under cesium carbonate conditions due to stabilization of the deprotonated enolate .
- Triphenyl Derivatives : Steric hindrance from the 1-phenyl group may shift reactivity toward N-alkylation or inhibit functionalization entirely, though direct evidence is lacking.
Hydrogen-Bonding and Dimerization
- 2-Ureido-4[1H]-pyrimidinones: Phenyl substituents influence dimerization equilibria. For example, 2,6-diisopropylphenyl groups induce upfield NMR shifts (Δδ = 0.17 ppm) due to steric effects .
- Triphenyl Analogue : The 1-phenyl group may disrupt intermolecular hydrogen bonding, reducing dimerization propensity compared to less hindered derivatives .
Spectral Data Comparison
*Predicted based on analogous compounds.
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